molecular formula C9H14O B2902437 2-Cyclopropylcyclohexan-1-one CAS No. 24892-74-8

2-Cyclopropylcyclohexan-1-one

Cat. No.: B2902437
CAS No.: 24892-74-8
M. Wt: 138.21
InChI Key: SLWWSVMYVPWUEA-UHFFFAOYSA-N
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Description

2-Cyclopropylcyclohexan-1-one is an organic compound with the molecular formula C9H14O It is a cyclohexanone derivative where a cyclopropyl group is attached to the cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropylcyclohexan-1-one can be achieved through several methods. One common approach involves the cyclopropanation of cyclohexanone derivatives. For instance, the reaction of cyclohexanone with diazomethane in the presence of a catalyst can yield the desired product. Another method involves the use of cyclopropylmagnesium bromide in a Grignard reaction with cyclohexanone, followed by oxidation to form this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale cyclopropanation reactions. These processes often utilize robust catalytic systems to ensure high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques can further enhance the efficiency of industrial production .

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylcyclohexan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Cyclopropylcyclohexan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Cyclopropylcyclohexan-1-one involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The cyclopropyl group can induce strain in the molecular structure, influencing its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropylcyclohexan-1-one is unique due to the presence of both a cyclohexane ring and a cyclopropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research .

Properties

IUPAC Name

2-cyclopropylcyclohexan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c10-9-4-2-1-3-8(9)7-5-6-7/h7-8H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWSVMYVPWUEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=O)C(C1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24892-74-8
Record name 2-cyclopropylcyclohexan-1-one
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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